7-bromo-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
Compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” involves several synthetic routes. One common method includes the selective hydrolysis of corresponding esters by enzymes. This method is environmentally benign, robust, economical, simple, and convenient, providing high yields of the desired compound .
Industrial Production Methods: Industrial production of compound “this compound” typically follows similar synthetic routes but on a larger scale. The use of advanced technologies and optimized reaction conditions ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions: Compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Sodium borohydride and lithium aluminum hydride are frequently used under controlled conditions.
Substitution Reactions: Halogenation and nitration reactions often involve reagents like chlorine, bromine, and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
Comparison with Other Similar Compounds: Compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those with analogous chemical structures and reactivity patterns.
Comparison with Similar Compounds
- Compound “CID 63015”
- Compound “CID 63014”
- Other structurally related compounds in the PubChem database .
The uniqueness of compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-bromo-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFNZDXKMOSLNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)N=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(S1)C(=O)N=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.